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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Posizolid (AZD2563), an oxazolidinone

antibiotic whose clinical development was discontinued, against established alternatives in the

same class: Linezolid and Tedizolid. Due to the early termination of Posizolid's clinical trials,

this guide leverages available preclinical data and compares it against the extensive clinical

trial data of the approved drugs to offer a comprehensive perspective for researchers in

antibiotic development.

Overview and Rationale for Discontinuation
Posizolid was under development by AstraZeneca for the treatment of Gram-positive

infections, including those caused by multidrug-resistant strains.[1][2] However, its

development was halted after the completion of Phase I trials in 2001.[1][2] While detailed

public reports on the trial outcomes are scarce, the discontinuation was presumably due to

unfavorable results.[1] Research into a related compound, AZD5847 (for which Posizolid is a

prodrug), continued for some time, particularly for the treatment of tuberculosis, but it also did

not proceed to market. It has been suggested that less favorable pharmacokinetics compared

to other oxazolidinones and modest activity in early studies may have contributed to the

decision to cease development.
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Posizolid shares its mechanism of action with other oxazolidinones like Linezolid and

Tedizolid. These antibiotics are protein synthesis inhibitors. They bind to the 23S ribosomal

RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S

initiation complex. This is a crucial early step in bacterial protein synthesis.
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Comparative In Vitro Activity
While clinical efficacy data for Posizolid is unavailable, preclinical studies provide insight into

its potential. The following table compares the Minimum Inhibitory Concentration (MIC) values

for Posizolid against key pathogens with those of Linezolid and Tedizolid.

Pathogen
Posizolid
(AZD2563) MIC
(µg/mL)

Linezolid MIC
(µg/mL)

Tedizolid MIC
(µg/mL)

Streptococcus

pneumoniae (drug-

susceptible)

0.5 - 1 1 - 2 0.25 - 0.5

Streptococcus

pneumoniae (highly

resistant)

1 - 2 1 - 2 0.25 - 0.5

Mycobacterium

tuberculosis

Similar or higher than

Delpazolid
0.125 - 1 0.125 - 0.5

Note: Data for Posizolid is from preclinical studies; Linezolid and Tedizolid data are from a

combination of preclinical and clinical surveillance studies.

Clinical Efficacy and Safety: A Comparison with
Approved Oxazolidinones
In the absence of Posizolid clinical trial data, we present data from pivotal Phase 3 trials of

Linezolid and Tedizolid for the treatment of Acute Bacterial Skin and Skin Structure Infections

(ABSSSI) to serve as a benchmark for efficacy and safety in this class.

Efficacy in ABSSSI
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Drug (Trial) Dosing Regimen Primary Endpoint Efficacy Rate

Tedizolid

(ESTABLISH-1 & 2

pooled)

200 mg once daily for

6 days

Early clinical response

at 48-72h
81.6%

Linezolid

(ESTABLISH-1 & 2

pooled)

600 mg twice daily for

10 days

Early clinical response

at 48-72h
79.4%

Tedizolid (Asian

Population Phase 3)

200 mg once daily for

6 days

Early clinical response

at 48-72h
77.4%

Linezolid (Asian

Population Phase 3)

600 mg twice daily for

10 days

Early clinical response

at 48-72h
80.1%

Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.

Safety and Tolerability Profile
A known class effect of oxazolidinones can be myelosuppression, particularly with prolonged

use. Newer agents like Tedizolid have been developed to have a potentially better safety

profile.

Adverse Event Tedizolid Linezolid

Nausea 8.2% 12.2%

Platelet count <150,000

cells/mm³ (at end of therapy)
4.9% 10.8%

Drug-related treatment-

emergent AEs (Asian study)
20.9% 15.8%

Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.

Experimental Protocols
In Vitro Susceptibility Testing (Typical Protocol)
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Bacterial Strains: A panel of clinical isolates of target pathogens is used.

Culture Medium: Mueller-Hinton agar or broth is typically used, supplemented as needed for

fastidious organisms.

Inoculum Preparation: Bacterial suspensions are prepared and standardized to a 0.5

McFarland turbidity standard.

MIC Determination:

Broth Microdilution: Serial twofold dilutions of the antibiotic are prepared in 96-well

microtiter plates. The standardized inoculum is added to each well. Plates are incubated at

35-37°C for 16-24 hours. The MIC is the lowest concentration of the antibiotic that

completely inhibits visible growth.

Agar Dilution: Serial twofold dilutions of the antibiotic are incorporated into molten agar,

which is then poured into petri dishes. The standardized bacterial suspension is spot-

inoculated onto the agar surface. Plates are incubated, and the MIC is the lowest

concentration that inhibits growth.

Murine Model of Tuberculosis Infection (Typical
Protocol)

Animal Model: BALB/c or similar mice are commonly used.

Infection: Mice are infected via aerosol exposure to Mycobacterium tuberculosis to establish

a lung infection.

Treatment Initiation: Treatment with the investigational drug (e.g., Posizolid/AZD5847),

comparator drugs (e.g., Linezolid), and vehicle control is typically initiated several weeks

post-infection when a chronic infection is established.

Drug Administration: Drugs are administered daily or as per the desired regimen via oral

gavage.

Efficacy Assessment: At specified time points (e.g., 28 and 56 days), cohorts of mice are

euthanized. Lungs are harvested, homogenized, and serial dilutions are plated on selective
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agar. After incubation, colony-forming units (CFU) are counted to determine the bacterial

load.

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug

administration to determine plasma drug concentrations, half-life, and other pharmacokinetic

parameters.
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Preclinical Experimental Workflow for a Novel Antibiotic

Conclusion
The available data on Posizolid, primarily from preclinical studies, suggests it had a spectrum

of activity characteristic of the oxazolidinone class. However, its development was not pursued,

likely due to an unfavorable risk-benefit profile discovered in early clinical development when

compared to existing and emerging alternatives. The successful development and approval of

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1679054?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linezolid and subsequently Tedizolid have set a high bar for efficacy and safety for new

antibiotics in this class. While Posizolid itself will not be a clinical option, the study of its

properties and the reasons for its discontinuation provide valuable lessons for the ongoing

development of new antimicrobial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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